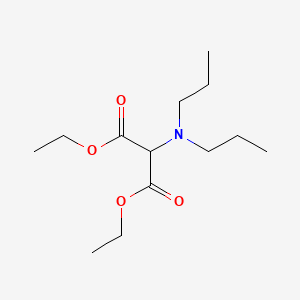
Diethyl (dipropylamino)propanedioate
Cat. No. B8572209
Key on ui cas rn:
82697-03-8
M. Wt: 259.34 g/mol
InChI Key: UVXPPRDKOGYPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273975
Procedure details


Dipropylamine (22.3 g, 0.22 mol) was added to a stirred solution of diethyl bromomalonate (47.8 g, 0.20 mol) in THF (400 mL) and the solution was stirred for 18 hours at room temperature. The precipitate of dipropylamine hydrobromide was filtered off and washed with THF. The THF phase was evaporated and the residual oil was partitioned between ethyl acetate (200 mL) and sodium hydroxide solution (10 mL of 4 N). The ethyl acetate phase was separated, washed with water (2×10 mL), and the solvent was removed under reduced pressure. The residual oil was dissolved in an equal volume of hexane and was applied to a silica gel column (420 g) which was eluted initially with ethyl acetate:hexane (1:20). The concentration of ethyl acetate in the eluant was increased slowly until all the diethyl (dipropylamino)malonate was eluted from the column. Fractions containing the compound as determined by TLC and GC were pooled and the solvent was removed to give diethyl (dipropylamino)malonate as an oil in 80-90% yield.



Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].Br[CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1>[CH2:1]([N:4]([CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NCCC
|
|
Name
|
|
|
Quantity
|
47.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate of dipropylamine hydrobromide was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF phase was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil was partitioned between ethyl acetate (200 mL) and sodium hydroxide solution (10 mL of 4 N)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in an equal volume of hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted initially with ethyl acetate:hexane (1:20)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The concentration of ethyl acetate in the eluant was increased slowly until all the diethyl (dipropylamino)malonate
|
WASH
|
Type
|
WASH
|
|
Details
|
was eluted from the column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N(CCC)C(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
